Anthracene-1-sulfonic Acid
CAS No.: 15100-52-4
Cat. No.: VC20955411
Molecular Formula: C14H10O3S
Molecular Weight: 258.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15100-52-4 |
---|---|
Molecular Formula | C14H10O3S |
Molecular Weight | 258.29 g/mol |
IUPAC Name | anthracene-1-sulfonic acid |
Standard InChI | InChI=1S/C14H10O3S/c15-18(16,17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,(H,15,16,17) |
Standard InChI Key | ILFFFKFZHRGICY-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)O |
Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)O |
Introduction
Chemical Structure and Identification
Anthracene-1-sulfonic acid is characterized by a sulfonic acid group (-SO₃H) attached at the 1-position of the anthracene backbone. The compound has several key identifiers that distinguish it in chemical databases and literature:
Physical and Chemical Properties
Anthracene-1-sulfonic acid possesses specific physical and chemical properties that influence its behavior in various chemical environments:
Physicochemical Properties
Solubility Profile
The compound exhibits moderate solubility in polar solvents, particularly in water where solubility increases at higher pH due to ionization of the sulfonic acid group. Its solubility in organic solvents follows a pattern typical of aromatic sulfonic acids, with greater solubility in polar solvents like methanol and acetone compared to non-polar solvents such as hexane or toluene .
Synthesis Methods
Direct Sulfonation of Anthracene
The primary method for synthesizing anthracene-1-sulfonic acid involves direct sulfonation of anthracene through electrophilic aromatic substitution reactions. Several variations of this approach have been documented:
Sulfonation in Neutral or Basic Solvents
When anthracene reacts with chlorosulphuric acid in neutral or basic solvents (such as chloroform, dioxan, or pyridine-isoparaffin mixtures), it produces anthracene-1-sulfonic acid along with anthracene-2-sulfonic acid and anthracene-9-sulfonic acid. The reaction also generates anthracenedisulphonic acids, 9-chloroanthracene, 9,9′-bianthryl, and anthracene polymers .
In basic systems, an important distinction exists: sulfonation at the 9-position is reversible, while sulfonation at the 1- and 2-positions is irreversible. This selective reversibility can be exploited for controlling product distribution .
Sulfonation in Acetic Acid and Related Solvents
Alternative synthetic routes use:
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Sulphuric acid with acetyl chloride
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Chlorosulphuric acid with acetic acid
These reactions produce anthracene-1-sulfonic acid and anthracene-2-sulfonic acid as primary products, alongside various anthracenedisulphonic acids and small amounts of 9-chloroanthracene derivatives. Temperature plays a crucial role in product distribution, with higher temperatures favoring the formation of the 2-isomer and disulfonic acids .
Reaction Parameters Affecting Product Distribution
Analytical Characterization
Anthracene-1-sulfonic acid can be characterized using various analytical techniques:
Spectroscopic Methods
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¹H NMR Spectroscopy: Provides information about the position of sulfonation on the anthracene ring through characteristic chemical shifts of aromatic protons
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¹³C NMR Spectroscopy: Confirms carbon framework and substitution patterns
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FT-IR Spectroscopy: Reveals distinctive sulfonic acid group vibrations (S=O stretching) at approximately 1150-1350 cm⁻¹
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UV-Vis Spectroscopy: Exhibits characteristic absorption bands different from unsubstituted anthracene
Chromatographic Analysis
HPLC with UV detection serves as the primary method for quantitative analysis and purity determination of anthracene-1-sulfonic acid, allowing separation from positional isomers (2- and 9-sulfonic acids) and disulfonic acid derivatives .
Applications and Chemical Transformations
Chemical Intermediates
Anthracene-1-sulfonic acid serves as an important precursor in organic synthesis pathways, particularly in:
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Dye synthesis and pigment manufacturing
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Pharmaceutical intermediate production
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Preparative organic chemistry for polycyclic compounds
The sulfonic acid group provides a versatile handle for further transformations, including potential conversion to sulfonyl chlorides, sulfonamides, and other sulfur-containing functional derivatives .
Material Science Applications
A particularly significant application involves the development of sulfonic acid functionalized anthracene-derived conjugated porous organic polymers (AnPOP-SO₃H). These materials are synthesized through:
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Friedel-Crafts alkylation of anthracene using formaldehyde dimethyl acetal as a cross-linker
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Anhydrous FeCl₃ as a promoter
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Sulfonation of aromatic rings using chlorosulfonic acid under controlled conditions
The resulting materials exhibit excellent properties as metal-free catalysts for acetalization reactions of bio-glycerol with various aldehydes and ketones under environmentally favorable conditions (solvent-free, ambient temperature) .
Comparative Analysis with Related Compounds
Positional Isomers of Anthracene Sulfonic Acids
Oxidized Derivatives
1-Anthraquinonesulfonic acid (CAS: 82-49-5) represents an oxidized derivative of anthracene-1-sulfonic acid with distinctive properties:
Research Applications and Future Directions
Current research involving anthracene-1-sulfonic acid focuses on:
Advanced Materials Development
The integration of anthracene-1-sulfonic acid and its derivatives into porous organic frameworks represents a significant advancement in heterogeneous catalysis. The distinct advantage of these materials lies in their:
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